molecular formula C17H23NO3 B13850868 Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate

Cat. No.: B13850868
M. Wt: 289.4 g/mol
InChI Key: LDMQAVIBTBSPFI-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group, two methyl groups, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate under basic conditions to form the intermediate product. This intermediate is then cyclized to form the piperidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of receptor agonists and antagonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but different substitution pattern.

    Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate: Contains fluorine atoms instead of methyl groups.

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Similar core structure but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C17H23NO3/c1-4-21-16(20)14-11-18(12-17(2,3)15(14)19)10-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3

InChI Key

LDMQAVIBTBSPFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(C)C)CC2=CC=CC=C2

Origin of Product

United States

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